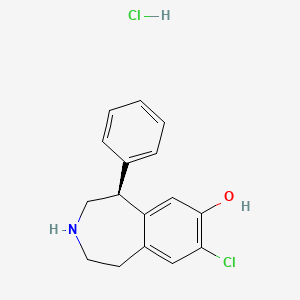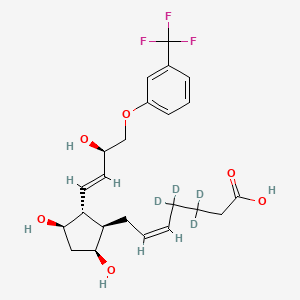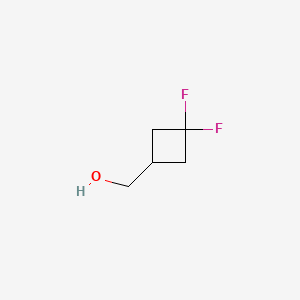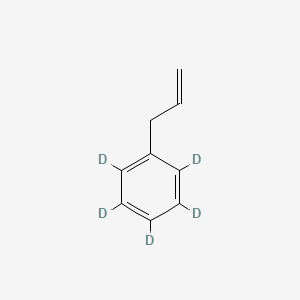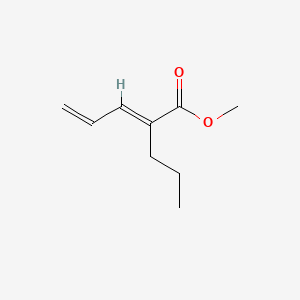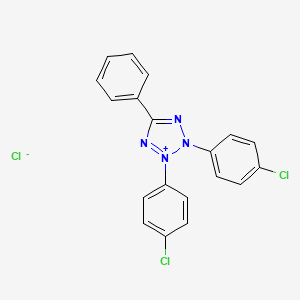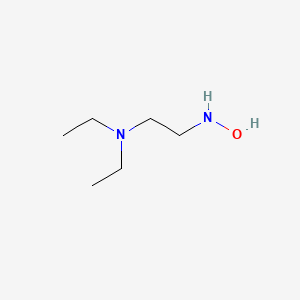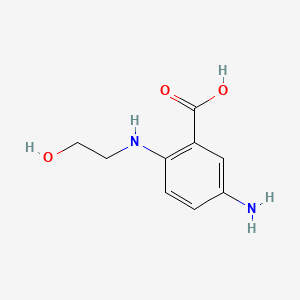
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.
Métodos De Preparación
The synthesis of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by the introduction of various functional groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in the treatment of HIV.
Industry: Used in the development of new pharmaceuticals and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves the inhibition of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This enzyme is essential for the replication of HIV. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved include the inhibition of viral DNA synthesis.
Comparación Con Compuestos Similares
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) can be compared with other non-nucleoside reverse transcriptase inhibitors, such as:
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Delavirdine: Similar to Efavirenz, it inhibits the reverse transcriptase enzyme but has a different chemical structure.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity against HIV.
The uniqueness of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) lies in its specific stereochemistry and its effectiveness in inhibiting the reverse transcriptase enzyme. The mixture of diastereomers may also contribute to its unique pharmacokinetic and pharmacodynamic properties.
Propiedades
Número CAS |
1258498-53-1 |
|---|---|
Fórmula molecular |
C15H13ClF3NO |
Peso molecular |
315.72 |
Nombre IUPAC |
6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C15H13ClF3NO/c1-9-20-13-5-4-11(16)8-12(13)14(21-9,15(17,18)19)7-6-10-2-3-10/h4-5,8-10,20H,2-3H2,1H3 |
Clave InChI |
IMPMOBJZWFZYGR-UHFFFAOYSA-N |
SMILES |
CC1NC2=C(C=C(C=C2)Cl)C(O1)(C#CC3CC3)C(F)(F)F |
Sinónimos |
6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine; 6-Chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


